(Cyclopropylmethyl)hydrazine
Description
Contextual Significance of Hydrazine (B178648) and Cyclopropylmethyl Moieties in Modern Organic and Medicinal Chemistry
Hydrazine (N2H4) and its derivatives are a cornerstone of modern organic and medicinal chemistry. benthamscience.comwikipedia.org The hydrazine moiety is a versatile functional group and a powerful nucleophile, making it a key component in the synthesis of a wide array of heterocyclic compounds like pyrazoles and pyridazines. wikipedia.orgresearchgate.net These derivatives have found applications as pharmaceuticals, agrochemicals, and blowing agents for polymers. wikipedia.orgbusinesswire.com The reactivity of the hydrazine group is central to transformations like the Wolff-Kishner reduction, a classic method for converting carbonyl groups to methylene (B1212753) groups. wikipedia.org
The cyclopropyl (B3062369) group is another structurally significant moiety in contemporary drug design and organic synthesis. scientificupdate.com Its rigid, strained ring system imparts unique conformational constraints on molecules. hyphadiscovery.com This feature is often exploited to enhance metabolic stability by making the molecule less susceptible to oxidative degradation by enzymes like cytochrome P450. hyphadiscovery.comvulcanchem.com The shorter, stronger carbon-hydrogen bonds in the cyclopropyl ring contribute to this stability. hyphadiscovery.com Furthermore, the cyclopropylmethyl group can influence a compound's binding affinity to biological targets and improve properties like aqueous solubility.
Historical Development and Emerging Research Trends Related to (Cyclopropylmethyl)hydrazine
While the history of hydrazine and its simpler alkyl derivatives dates back further, the specific focus on this compound is more recent, driven by the growing appreciation for the cyclopropyl moiety in drug discovery. scientificupdate.comdtic.mil Research trends indicate a significant interest in using this compound as a precursor for more complex molecules, particularly in the synthesis of novel therapeutic agents and agrochemicals. google.com For instance, it serves as a key intermediate in the creation of pyrazole (B372694) compounds used in agriculture. google.com Current research often involves computational studies to predict the effects of the cyclopropylmethyl group on reaction mechanisms and biological activity, with studies showing it can lower activation energy barriers in certain reactions. There is also a focus on developing efficient and scalable synthetic routes to this compound and its derivatives to support these research endeavors.
Scope and Objectives of the Academic Research Outline on this compound
The primary objective of a detailed study of this compound is to provide a comprehensive understanding of its chemical nature and utility. This includes a thorough characterization of its physical and spectroscopic properties, an examination of various synthetic pathways for its preparation, and an exploration of its chemical reactivity. A key goal is to elucidate how the interplay between the hydrazine and cyclopropylmethyl functionalities dictates the molecule's behavior. Furthermore, the research aims to highlight its applications as a versatile building block in the synthesis of more complex chemical structures, particularly those with potential biological activity. This foundational knowledge is crucial for its effective application in academic and industrial research settings.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c5-6-3-4-1-2-4/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGFCAGFFHMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505567 | |
| Record name | (Cyclopropylmethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40487-93-2 | |
| Record name | (Cyclopropylmethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropylmethyl Hydrazine and Its Analogues
Direct Synthesis Routes to (Cyclopropylmethyl)hydrazine
Direct methods for synthesizing this compound focus on the formation of the primary hydrazine (B178648) from suitable precursors.
Synthesis from Cyclopropylmethyl Tosylate and Hydrazine Hydrate (B1144303)
A common approach to synthesizing alkylhydrazines involves the reaction of an alkyl halide or a sulfonate ester with a large excess of hydrazine hydrate. thieme-connect.de In the case of this compound, cyclopropylmethyl tosylate can be used as the starting material. The tosylate group serves as a good leaving group, which is displaced by the nucleophilic hydrazine.
The reaction is typically carried out by treating cyclopropylmethyl tosylate with an excess of hydrazine hydrate. The large excess of hydrazine is crucial to minimize the formation of 1,2-disubstituted hydrazines as byproducts. thieme-connect.de The general reaction scheme is as follows:
Cyclopropylmethyl Tosylate + Hydrazine Hydrate → this compound + Toluenesulfonic acid
This method, while straightforward, often requires careful purification to separate the desired monosubstituted hydrazine from unreacted hydrazine and any di-substituted byproducts.
Examination of Alternative Precursors for Primary Amine Hydrazine Formation
Several alternative methods exist for the synthesis of primary alkylhydrazines, which could be adapted for the preparation of this compound. These methods often involve the use of protecting groups to control the degree of alkylation or amination.
One notable method is the Gabriel synthesis , which is a well-established procedure for preparing primary amines. fiveable.me This method can be adapted for hydrazine synthesis. It involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrazinolysis to release the primary amine. fiveable.me For this compound, this would involve reacting cyclopropylmethyl bromide with potassium phthalimide, followed by treatment with hydrazine.
Another approach is the reduction of nitro compounds . While more common for aromatic amines, the reduction of a corresponding nitroalkane could yield the primary amine, which could then be converted to a hydrazine. fiveable.me However, the synthesis of the required nitro-cyclopropylmethane precursor might be complex.
The reductive amination of aldehydes or ketones is a major industrial method for amine synthesis. fiveable.me This involves the reaction of an aldehyde or ketone with ammonia (B1221849) in the presence of a reducing agent. To produce a primary hydrazine, a protected form of hydrazine could potentially be used in place of ammonia.
A more direct route involves the electrophilic amination of primary amines . nih.gov This strategy uses an amination agent to introduce the amino group to a primary amine, forming a hydrazine. However, this often requires a large excess of the starting amine due to the higher nucleophilicity of the resulting hydrazine. nih.gov A method to synthesize cyclopropylhydrazine (B1591821) hydrochloride involves the reaction of cyclopropylamine (B47189) with N-Boc-O-tosyl hydroxylamine (B1172632), followed by deprotection. google.com This approach provides a high yield and is suitable for industrial-scale production.
| Precursor Type | Method | Key Reagents | Advantages | Disadvantages |
| Alkyl Halide/Sulfonate | Direct Alkylation | Hydrazine Hydrate | Straightforward | Requires large excess of hydrazine, potential for over-alkylation |
| Alkyl Halide | Gabriel Synthesis | Potassium Phthalimide, Hydrazine | Avoids over-alkylation | Additional protection and deprotection steps |
| Primary Amine | Electrophilic Amination | N-Boc-O-tosyl hydroxylamine | High yield, suitable for scale-up | Requires a protected amination agent |
Synthesis of Hydrazine Derivatives Incorporating the Cyclopropylmethyl Moiety
The cyclopropylmethyl group can be incorporated into more complex hydrazine derivatives through various synthetic strategies, including N-alkylation, condensation reactions, and the formation of hydrazides.
N-Alkylation Strategies for this compound Derivatives
N-alkylation of hydrazine or its derivatives is a fundamental method for preparing substituted hydrazines. To introduce a cyclopropylmethyl group, cyclopropylmethyl bromide is a common alkylating agent. researchgate.net For instance, N-alkylation of piperazine (B1678402) derivatives with cyclopropylmethyl bromide can be achieved in the presence of a base like potassium carbonate. nih.gov
The direct alkylation of hydrazine can lead to a mixture of products, so using protected hydrazines is often preferred to achieve better selectivity. thieme-connect.de For example, a mono-protected hydrazine can be alkylated and then deprotected to yield the desired N-substituted hydrazine. The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of protected hydrazines.
Reductive alkylation is another powerful technique. This involves the reaction of a hydrazine derivative with an aldehyde or ketone in the presence of a reducing agent. For example, α-picoline-borane has been used for the direct reductive alkylation of hydrazine derivatives. organic-chemistry.org
| Alkylation Strategy | Key Reagents | Notes |
| Direct Alkylation | Cyclopropylmethyl bromide, Base (e.g., K2CO3) | Can be used to alkylate existing hydrazine derivatives. researchgate.netnih.gov |
| Mitsunobu Reaction | Protected hydrazine, Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | Mild conditions, suitable for protected hydrazines. |
| Reductive Alkylation | Hydrazine derivative, Aldehyde/Ketone, Reducing agent (e.g., α-picoline-borane) | One-pot procedure for N-alkylation. organic-chemistry.org |
Condensation Reactions with Cyclopropylmethyl Ketones or Aldehydes to Form Hydrazones
Hydrazones are readily formed by the condensation reaction between a hydrazine and a ketone or aldehyde. wikipedia.org To incorporate the cyclopropylmethyl moiety, cyclopropylmethyl ketone can be reacted with hydrazine or a substituted hydrazine. sapub.org This reaction typically proceeds by mixing the two reactants, often in a solvent like ethanol (B145695). The resulting hydrazone can be a stable final product or an intermediate for further reactions, such as the Wolff-Kishner reduction which converts the carbonyl group to a methylene (B1212753) group. wikipedia.org
The formation of hydrazones is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction. uchile.cl In some cases, pre-formed hydrazones are used as substrates for subsequent transformations. wikipedia.org For example, an ethanol solution of the hydrazone of cyclopropyl (B3062369) methyl ketone can be treated with picric acid to regenerate the ketone. google.com
Formation of Hydrazide Derivatives via Hydrazine Hydrate Reactions
Hydrazides are another important class of hydrazine derivatives. They are typically synthesized by the reaction of hydrazine hydrate with esters, acyl chlorides, or anhydrides. orgsyn.org To prepare a hydrazide containing the cyclopropylmethyl group, a carboxylic acid derivative with this moiety is required. For example, an ester containing a cyclopropylmethyl group can be refluxed with hydrazine hydrate in a solvent like ethanol to yield the corresponding hydrazide. nih.gov A yield of around 52% has been reported for this type of reaction. nih.gov
The reaction of acyl chlorides with hydrazine can be complicated by the formation of 1,2-diacylhydrazines, especially with low molecular weight aliphatic acyl chlorides. orgsyn.org To avoid this, the reaction is often carried out under controlled conditions, such as low temperatures. orgsyn.org
| Derivative Type | Starting Material | Key Reagents | Typical Conditions |
| Hydrazone | Cyclopropylmethyl ketone | Hydrazine hydrate | Ethanol, room temperature or gentle heating sapub.org |
| Hydrazide | Ester with cyclopropylmethyl group | Hydrazine hydrate | Ethanol, reflux nih.gov |
| Hydrazide | Acyl chloride with cyclopropylmethyl group | Hydrazine hydrate | Controlled temperature to avoid diacylation orgsyn.org |
Ring-Closing Reactions to Form Heterocyclic Compounds Containing Cyclopropylmethyl-Hydrazine Derived Linkages
This compound is a key precursor for synthesizing a variety of heterocyclic compounds. These ring-closing reactions are fundamental in creating complex molecular architectures with potential biological activity.
One significant application involves the condensation of this compound with dicarbonyl compounds or their equivalents to form five- and seven-membered heterocyclic rings. For instance, its reaction with 1,2-di-(4-methoxyphenyl)-ethane-1,2-dione followed by condensation can afford pyrazole (B372694) derivatives. researchgate.net Similarly, condensation with o-phenylenediamine (B120857) can lead to the formation of diazepin derivatives. researchgate.net
Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) represents a powerful strategy for synthesizing polycyclic heteroaromatic (PHA) compounds. nih.govrsc.org This method is particularly advantageous for substrates that contain Lewis basic functionalities, such as pyridine (B92270) rings and amines, which would otherwise inhibit traditional acid-catalyzed RCCOM reactions. nih.gov The process typically uses a low catalyst loading (e.g., 5 mol%) and can produce a diverse range of PHA structures from readily available biaryl alkenyl aldehydes. nih.gov This catalytic approach avoids the use of heavy metals and produces benign byproducts like acetone (B3395972). nih.gov
Another important class of ring-closing reactions is the ring-closing enyne metathesis (RCEYM), which is used to create cyclic compounds with 1,3-diene moieties. uwindsor.ca This method can be used to synthesize cyclic hydrazines by treating functionalized hydrazine derivatives containing keto or ester groups with a Grubbs' second-generation catalyst. uwindsor.ca
Furthermore, the cyclopropylmethyl group itself can participate in unique ring-opening and closing sequences. For example, N-protected spirocyclic (cyclopropylmethyl)amines can undergo rearrangement promoted by trifluoroacetic acid to form different heterocyclic structures. acs.org Gold-catalyzed domino ring-opening–ring-closing–hydroamination sequences of methylenecyclopropanes with sulfonamides also provide a route to spiropyrrolidines. acs.org
The table below summarizes key ring-closing reactions involving cyclopropylmethyl-hydrazine derivatives.
| Reaction Type | Reactants | Catalyst/Reagent | Product | Significance |
| Pyrazole Synthesis | This compound, 1,2-dicarbonyl compound | - | Pyrazole derivative | Forms five-membered heterocyclic rings. researchgate.net |
| Diazepine Synthesis | This compound, o-phenylenediamine | - | Diazepine derivative | Forms seven-membered heterocyclic rings. researchgate.net |
| RCCOM | Biaryl alkenyl aldehydes, Hydrazine | Hydrazine | Polycyclic heteroaromatic (PHA) | Effective for substrates with Lewis basic groups. nih.govrsc.org |
| RCEYM | Enyne-functionalized hydrazines | Grubbs' catalyst | Cyclic hydrazines with 1,3-diene moiety | Creates medium- to large-sized rings. uwindsor.ca |
| Rearrangement | N-protected spirocyclic (cyclopropylmethyl)amines | Trifluoroacetic acid | Spiropyrrolidines | Utilizes the reactivity of the cyclopropylmethyl group. acs.org |
Advancements in Scalable and Green Chemistry Approaches for this compound and Related Structures
A notable scalable synthesis of cyclopropylhydrazine hydrochloride involves a two-step process. google.com The first step is the reaction of cyclopropylamine with an N-Boc-O-sulfonyl hydroxylamine derivative in the presence of N-methylmorpholine to yield N-Boc-cyclopropyl hydrazine. google.com The intermediate is then deprotected using an aqueous solution of hydrogen chloride to give the final product. google.com This method avoids column chromatography for purification, which is a significant advantage for large-scale production. The purification is achieved through simple extraction and recrystallization. google.com
| Parameter | Conventional Method | Microwave-Assisted Method | Improvement |
| Overall Yield (%) | 77.0 | 90 | 13% Increase |
| Number of Steps | Two | One | 50% Reduction |
| Heating Time | 6-9 hr | 60-200 s | 162-360 times less |
| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less |
| E(environmental) factor | 4.5 | 0.3 | 93.3% Reduction |
| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase |
| Atom Efficiency (%) | 48.2 | 71.2 | 23% Increase |
| Carbon Efficiency (%) | 77.8 | 100 | 22.2% Increase |
| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase |
| This table showcases a comparison of green chemistry metrics for hydrazide synthesis, highlighting the advantages of microwave-assisted methods. researchgate.net |
The use of ultrasonic irradiation is another green chemistry approach that has been successfully applied to the synthesis of hydrazones, which are derivatives of hydrazines. ekb.eg This method often leads to higher yields and shorter reaction times compared to conventional heating methods. ekb.eg For instance, the synthesis of hydrazones from hydrazides and aldehydes under ultrasonic conditions has been shown to be highly efficient. ekb.eg
Photoredox catalysis offers a hydrazine-free alternative for the synthesis of related nitrogen-containing compounds like azines, using mild and simple reaction conditions. rsc.org This approach utilizes an organophotocatalyst and avoids the need for additives, with the potential for scale-up using continuous flow reactors. rsc.org
The development of scalable processes for complex molecules containing the cyclopropyl-methyl motif is also an active area of research. figshare.com For example, the stereoselective Simmons-Smith cyclopropanation has been a key step in synthesizing complex chiral building blocks. figshare.comresearchgate.net Strategies to control stereoselectivity and recycle undesired isomers have been crucial for making these processes viable on a larger scale. figshare.com
These advancements underscore a shift towards more sustainable and efficient manufacturing processes in the chemical industry, ensuring that valuable compounds like this compound can be produced in a manner that is both economically and environmentally sound.
Reactivity and Mechanistic Studies of Cyclopropylmethyl Hydrazine and Its Structural Analogues
Chemical Transformations Involving the Hydrazine (B178648) Functional Group
The hydrazine moiety (–NHNH₂) in (cyclopropylmethyl)hydrazine is characterized by the presence of lone pairs of electrons on the adjacent nitrogen atoms, making it a potent nucleophile. scbt.com This inherent nucleophilicity drives a variety of chemical transformations, including addition and cycloaddition reactions, and allows for extensive derivatization.
Nucleophilic Addition Reactions of Hydrazines
Hydrazines, including this compound, readily participate in nucleophilic addition reactions with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. libretexts.orgtardigrade.in This reaction proceeds via the attack of the terminal nitrogen atom of the hydrazine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of a hydrazone, a compound characterized by a carbon-nitrogen double bond (C=N-NH₂). tardigrade.inopenstax.org
This addition-elimination process is fundamental to many synthetic transformations. tardigrade.in A classic example is the Wolff-Kishner reduction, where the in situ-formed hydrazone is treated with a strong base at high temperatures. openstax.orgpressbooks.pub This induces the formation of an alkane, with the evolution of nitrogen gas, providing a general method for the deoxygenation of aldehydes and ketones. openstax.orgpressbooks.pub The mechanism involves base-catalyzed migration of the double bond, followed by the loss of the highly stable N₂ molecule. openstax.org
The nucleophilic character of the hydrazine group is enhanced by the cyclopropylmethyl substituent, which contributes to its potent reactivity. scbt.com The angle strain inherent in the cyclopropyl (B3062369) ring influences the electronic properties of the molecule, facilitating its participation in nucleophilic attacks. scbt.com
Cycloaddition Reactions with Carbonyl Compounds and Unsaturated Systems
The hydrazine functional group can undergo cycloaddition reactions with various unsaturated systems to form heterocyclic compounds. A prominent application is the synthesis of pyrazoles from the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. For instance, this compound can be used as a building block in the synthesis of more complex pyrazole (B372694) intermediates.
Research has also explored the cycloaddition of hydrazines with other unsaturated systems. Studies on Fischer carbene complexes show that alkynyl carbene complexes react with hydrazines like phenylhydrazine (B124118) to yield pyrazole derivatives. uwindsor.ca This transformation is considered a formal cycloaddition process involving a double 1,2- and 1,4-addition. uwindsor.ca Similarly, the reaction of hydrazines with 2-oxo-3-butynoates can produce alkynyl hydrazones, which are precursors for further transformations. organic-chemistry.org
Cycloaddition reactions are a powerful tool in synthesis, allowing for the construction of complex ring systems in a single step. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis, and hetero-Diels-Alder reactions involving azo compounds (which can be derived from hydrazines) are also well-established. libretexts.orgnih.gov These reactions enable the formation of six-membered heterocyclic rings. nih.gov
Derivatization Reactions for Functional Group Interconversion
The hydrazine group of this compound is a versatile handle for functional group interconversion through various derivatization reactions. These reactions are crucial for synthesizing analogs for structure-activity relationship studies and for preparing intermediates for more complex targets. google.com
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form hydrazides.
Alkylation: Reaction with alkyl halides to produce substituted hydrazines. Care must be taken as multiple alkylations can occur. thieme-connect.de
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as 2-picoline borane, to yield substituted hydrazines. researchgate.net
Reaction with Carbonates: A one-pot synthesis of 4-substituted semicarbazides has been developed by reacting amines with bis(2,2,2-trifluoroethyl) carbonate to form a carbamate (B1207046) intermediate, which then reacts with hydrazine. rsc.org This method was used to synthesize 4-(cyclopropylmethyl)semicarbazide in high yield. rsc.org
Formation of Azines: For analytical purposes, hydrazine can be derivatized by reacting it with acetone (B3395972) to form acetone azine, which is suitable for analysis by gas chromatography (GC). sielc.com
These derivatization reactions highlight the utility of the hydrazine moiety as a versatile synthon in organic chemistry.
Reactivity of the Cyclopropylmethyl Moiety
The cyclopropylmethyl group is not merely a passive spectator; its strained three-membered ring imparts unique reactivity to the molecule, particularly under conditions that generate radical or cationic intermediates at the adjacent methylene (B1212753) carbon.
Ring-Opening Reactions of Cyclopropylmethyl Radicals
The cyclopropylmethyl radical is known to undergo an extremely rapid ring-opening rearrangement to form the 3-butenyl radical. stackexchange.com This process is highly exothermic and irreversible, driven by the significant release of ring strain (approximately 115 kJ/mol) from the cyclopropane (B1198618) ring. The rate constant for this unimolecular rearrangement is very high, on the order of 8.6 x 10⁷ s⁻¹ at 25°C. stackexchange.com
This rapid and reliable ring-opening has led to the use of the cyclopropylmethyl system as a "radical clock" or mechanistic probe. If a reaction involving a potential radical intermediate is performed on a cyclopropylmethyl-substituted substrate, the observation of a ring-opened product is strong evidence for the transient existence of that radical.
A study involving the copper-mediated reaction of various hydrazines with a selenocysteine-containing peptide demonstrated this principle clearly. chemrxiv.org While most alkyl hydrazines gave the expected alkylated product, the reaction with this compound afforded exclusively the ring-opened (3-butenyl) product. chemrxiv.org This outcome provides compelling support for the formation of a cyclopropylmethyl radical intermediate during the reaction sequence. chemrxiv.org The rate of ring-opening is so fast that it outcompetes other potential reaction pathways of the radical.
| Radical System | Reaction Type | Key Observation | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Cyclopropylmethyl radical | Unimolecular Rearrangement | Rapid ring-opening to 3-butenyl radical. | Reaction is highly favorable due to relief of ring strain. | stackexchange.com, |
| This compound | Cu(II)-mediated reaction with Selenocysteine | Formation of the exclusive cyclopropane-opened product. | Confirms the generation of a radical intermediate in the transformation. | chemrxiv.org |
Intramolecular Rearrangements and Cyclizations Involving Cyclopropylmethyl Systems
In contrast to the radical, the cyclopropylmethyl cation undergoes a different set of rearrangements. It is known to interconvert with the cyclobutyl and homoallyl cations, often leading to ring-expansion products. researchgate.netacs.org The generation of a cyclopropylmethyl carbenium ion can be exploited for the selective introduction of a cyclopropyl group into complex molecules through intramolecular trapping by an internal nucleophile. rsc.org
Mechanistic studies have shown that the Wagner-Meerwein rearrangement of in situ generated cyclopropylmethyl cations can lead to the formation of cyclobutane (B1203170) rings. researchgate.netacs.org However, these cationic intermediates are often planar, which can lead to a loss of stereochemical information if the starting material is chiral. acs.org Recent research has focused on developing asymmetric versions of these rearrangements. For example, a gold(I)-catalyzed process involving yne-methylenecyclopropanes proceeds through a sequence of cyclopropanation, C-C bond cleavage to form a cyclopropylmethyl cation, and subsequent Wagner-Meerwein rearrangement to yield azepine-fused cyclobutanes. acs.org
These studies demonstrate that the reactivity of the cyclopropylmethyl group is highly dependent on the nature of the reactive intermediate formed. While radicals undergo rapid ring-opening, cations are prone to skeletal rearrangements and ring expansion, providing distinct pathways for synthetic exploitation. researchgate.net
| Intermediate | Primary Reaction Pathway | Typical Product(s) | Key Feature | Reference |
|---|---|---|---|---|
| Cyclopropylmethyl Radical | Ring-Opening | 3-Butenyl systems | Driven by relief of ring strain. | stackexchange.com, |
| Cyclopropylmethyl Cation | Wagner-Meerwein Rearrangement | Cyclobutyl and homoallyl systems | Skeletal rearrangement and ring expansion. | researchgate.net, acs.org |
| Cyclopropylmethyl Cation | Intramolecular Trapping | Cyclopropyl-containing molecules | Selective cyclopropylmethylation. | rsc.org |
Regioselective and Stereoselective Aspects of Cyclopropane Ring Reactions
The reactivity of the cyclopropane ring in this compound and its analogues is significantly influenced by principles of regioselectivity and stereoselectivity. These principles dictate the outcome of reactions, particularly in ring-opening processes and in reactions where the cyclopropylmethyl group directs the stereochemistry of transformations on adjacent functional groups.
The regioselectivity of ring-opening in cyclopropylmethyl radicals is largely governed by the stability of the resulting radical species. The cleavage of a C-C bond in the three-membered ring is a highly exothermic process due to the release of approximately 115 kJ/mol of ring strain. The reaction pathway preferentially forms the most stable possible radical. For instance, cyclopropylmethyl radicals substituted with groups that can stabilize a radical center will cleave the bond that places the new radical in the most favorable position. This is observed when a phenyl-substituted cyclopropylmethyl radical undergoes ring-opening to form a stabilized benzylic radical. Similarly, substitution on the ring itself directs the cleavage. The cis-2-methylcyclopropylmethyl radical primarily cleaves to yield the secondary but-4-en-2-yl radical, whereas the trans-isomer favors the formation of the primary 2-methylbut-3-en-1-yl radical, a difference in outcome that highlights the subtle stereoelectronic effects at play.
Table 1: Regioselectivity in the Ring-Opening of Substituted Cyclopropylmethyl Radicals
| Reactant Radical | Major Ring-Opened Product Radical | Controlling Factor | Reference |
|---|---|---|---|
| 1-Phenylcyclopropylmethyl | Benzylic radical | Formation of the most stable radical | |
| 1-Methylcyclopropylmethyl | Tertiary radical | Formation of tertiary vs. primary radical | |
| cis-2-Methylcyclopropylmethyl | Secondary (but-4-en-2-yl) radical | Stereoelectronic effects of cis-substituent | |
| trans-2-Methylcyclopropylmethyl | Primary (2-methylbut-3-en-1-yl) radical | Stereoelectronic effects of trans-substituent |
Beyond ring-opening, the cyclopropyl group is a key structural element for directing stereoselective reactions. In alkenyl cyclopropyl carbinol derivatives, the hydroxyl group acts as a powerful directing group in Simmons-Smith cyclopropanation and epoxidation reactions. acs.orgnih.gov The rigidity of the cyclopropyl core allows the directing group to effectively control the facial selectivity of the reaction on the nearby alkenyl moiety, leading to the formation of bicyclopropanes and cyclopropyl oxiranes as single diastereomers. acs.orgnih.gov This substrate-directed approach is highly effective, and the stereochemistry of the starting alkene (E or Z) is faithfully transferred to the product, making the reaction completely stereospecific. acs.orgnih.gov This directing effect is robust, tolerating various substituents and even functioning with other directing groups like methyl ethers and silyl (B83357) ethers. acs.orgnih.gov
Table 2: Substrate-Directed Stereoselectivity in Reactions of Alkenyl Cyclopropyl Derivatives
| Reaction | Substrate Type | Directing Group | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Simmons-Smith Cyclopropanation | Alkenyl Cyclopropyl Carbinol | -OH | Single diastereomer (syn-cyclopropanation) | acs.orgnih.govunl.pt |
| Vanadium-Catalyzed Epoxidation | Alkenyl Cyclopropyl Carbinol | -OH | Single diastereomer | acs.org |
| Simmons-Smith Cyclopropanation | Alkenyl Cyclopropyl Methyl Ether | -OCH₃ | Excellent diastereoselectivity | acs.orgnih.gov |
| Simmons-Smith Cyclopropanation | Alkenyl Cyclopropyl Silyl Ether | -OSiR₃ | Excellent diastereoselectivity | acs.orgnih.gov |
Kinetic and Thermodynamic Investigations of Reaction Pathways
Kinetic and thermodynamic studies of this compound and its analogues are crucial for understanding their stability and reaction mechanisms. The cyclopropylmethyl radical is a well-known "radical clock" due to its rapid ring-opening rearrangement, which serves as a kinetic probe for radical reaction mechanisms.
The rate of this ring-opening is highly sensitive to substituents on both the cyclopropane ring and the radical center. The parent cyclopropylmethyl radical rearranges to the but-3-enyl radical with a rate constant (k) of approximately 1 x 10⁸ s⁻¹ at 300 K. ucl.ac.uk Substituents that stabilize the initial radical tend to decrease the rate of rearrangement. In contrast, heteroatom analogues can exhibit different kinetics; cyclopropyloxyl and cyclopropylaminyl radicals undergo ring-opening more rapidly than their carbon-based counterparts.
Table 3: Kinetic Data for the Ring-Opening of Cyclopropylmethyl Radical and Analogues
| Radical Species | Rate Constant (k) at specified temp. | Key Feature | Reference |
|---|---|---|---|
| Cyclopropylmethyl radical | ~1 x 10⁸ s⁻¹ at 300 K | Benchmark radical clock | ucl.ac.uk |
| Cyclopropylmethyl carbanion | ~9.5 x 10⁵ s⁻¹ at -24°C | Much slower than radical rearrangement | |
| Oxiranylmethyl radical | Faster than cyclopropylmethyl radical | Ring-opening via C-O scission | |
| 1-Aziridinylmethyl radical | Slower than cyclopropylmethyl radical | Exists in perpendicular conformation |
Thermodynamically, the driving force for the cyclopropylmethyl radical rearrangement is the significant strain energy of the three-membered ring. roaldhoffmann.com Density functional theory (DFT) calculations have estimated the activation barrier (Ea) for the C-C bond cleavage to be around 230 kJ/mol, with the subsequent 1,2-H shift having a much lower barrier of about 25 kJ/mol. roaldhoffmann.com For the radical rearrangement itself, CBS-RAD calculations provide an activation energy of 31.2 kJ/mol and a reaction energy (ΔE) of -10.8 kJ/mol, indicating a highly exothermic process. roaldhoffmann.com Computational studies suggest that these activation barriers are determined almost exclusively by enthalpic effects. researchgate.net
The reactivity of the hydrazine moiety is also a key aspect. For structural analogues like monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), thermal decomposition rates have been studied, showing a trend where UDMH decomposes fastest, followed by MMH, and then hydrazine. mdpi.comdtic.mil Computational studies on the ozonation of substituted hydrazines like UDMH and MMH indicate that reactions often proceed via an initial hydrogen abstraction from the -NH₂ group, followed by oxidation of the resulting N-radical species. nih.gov This highlights a likely and important reaction pathway for this compound as well. nih.gov
Table 4: Thermodynamic and Kinetic Parameters for Hydrazine Analogue Reactions
| Process | Analogue | Parameter | Value | Reference |
|---|---|---|---|---|
| Radical Rearrangement | Cyclopropylmethyl radical | Activation Energy (Ea) | 31.2 kJ/mol | roaldhoffmann.com |
| Radical Rearrangement | Cyclopropylmethyl radical | Reaction Energy (ΔE) | -10.8 kJ/mol | roaldhoffmann.com |
| Thermal Decomposition | UDMH > MMH > Hydrazine | Relative Rate | UDMH is fastest | mdpi.comdtic.mil |
| Ozonation Reaction | UDMH / MMH | Initial Step | H-abstraction from -NH₂ group | nih.gov |
List of Chemical Compounds
Advanced Analytical and Spectroscopic Characterization of Cyclopropylmethyl Hydrazine Compounds
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is used to separate the components of a mixture, allowing for both the assessment of purity and the quantification of a target analyte.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. (Cyclopropylmethyl)hydrazine, being a relatively small and volatile molecule, is amenable to GC analysis. A sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases.
For the analysis of hydrazines, which can be highly polar, derivatization is often employed to improve peak shape and thermal stability. nih.govchrom-china.com However, direct analysis is also possible using appropriate columns. A Flame Ionization Detector (FID) is commonly used for organic compounds and provides a response that is proportional to the mass of carbon entering the detector, making it suitable for quantitative analysis. snu.ac.kr The determination of hydrazines in air has been successfully performed using a DM-FFAP capillary column with an FID, demonstrating the viability of this method. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column Type | Polar capillary column (e.g., FFAP, Wax) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Detector Temperature | ~250 - 300 °C |
| Oven Program | Temperature ramp (e.g., 50 °C to 220 °C) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. Due to the inherent chemical properties of hydrazines, direct analysis can be challenging, often necessitating derivatization to enhance detection and improve chromatographic behavior.
Reverse-phase HPLC (RP-HPLC) is the most common mode of separation employed for these compounds. americanpharmaceuticalreview.com However, the high polarity of small hydrazine compounds like this compound can lead to poor retention on traditional C18 columns. helixchrom.com To overcome this, several strategies are employed. One approach is the use of ion-pairing reagents, such as octanesulfonic acid, which can improve retention but may also lead to high baseline absorbance. americanpharmaceuticalreview.com Another strategy involves utilizing columns with different chemistries, such as those with embedded polar functional groups, which can enhance the retention of polar analytes. americanpharmaceuticalreview.com Mixed-mode chromatography, combining cation-exchange and reversed-phase mechanisms, has also proven effective for retaining hydrazine compounds. helixchrom.com
Given that many hydrazine derivatives, including this compound, lack a strong chromophore, UV detection can be problematic, especially for achieving low detection limits. americanpharmaceuticalreview.com To address this, pre-column or post-column derivatization is frequently employed. Aldehydes and ketones are common derivatizing agents, reacting with the hydrazine to form hydrazones, which are more readily detectable by UV-Vis or fluorescence detectors. google.comnih.gov For instance, 2-hydroxynaphthaldehyde has been used as a derivatizing reagent for the HPLC analysis of hydrazine, with UV detection at 330 nm. pjsir.org Benzaldehyde is another effective derivatizing agent, forming hydrazones that can be detected at 313 nm. nih.gov
In addition to UV detection, other detectors can be utilized. Mass spectrometry (MS) offers high selectivity and sensitivity, particularly when used in tandem (MS/MS), which can provide structural information and allow for sub-ppm level detection. americanpharmaceuticalreview.comnih.gov Evaporative Light Scattering Detectors (ELSD) and Corona Aerosol Detectors (CAD) are also options, though their response can be poor for low molecular weight compounds like underivatized hydrazines. americanpharmaceuticalreview.com
The mobile phase composition is critical for achieving optimal separation. Typically, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. nih.govrasayanjournal.co.in The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. rasayanjournal.co.in For instance, a higher pH mobile phase can be used to mitigate peak tailing that occurs due to the interaction of protonated amines with residual silanols on silica-based columns. americanpharmaceuticalreview.com
Below is an interactive data table summarizing typical HPLC parameters for the analysis of hydrazine derivatives.
| Parameter | Description | Typical Values/Conditions |
| Column | Stationary Phase | C18, Polar-embedded, Mixed-mode (e.g., Coresep 100) americanpharmaceuticalreview.comhelixchrom.com |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size rasayanjournal.co.inresearchgate.net | |
| Mobile Phase | Composition | Acetonitrile/Water or Methanol/Water mixtures nih.govrasayanjournal.co.in |
| Modifiers | Formic acid, trifluoroacetic acid, ammonium (B1175870) formate, disodium (B8443419) hydrogen phosphate (B84403) helixchrom.comgoogle.comrasayanjournal.co.in | |
| Elution Mode | Isocratic or Gradient nih.govrasayanjournal.co.in | |
| Flow Rate | Rate of mobile phase delivery | 1.0 - 1.2 mL/min researchgate.net |
| Detection | Method | UV-Vis (after derivatization), MS, MS/MS, ELSD americanpharmaceuticalreview.comnih.govnih.gov |
| Wavelength (UV) | 240 nm, 313 nm, 330 nm (depends on derivative) nih.govresearchgate.net | |
| Derivatizing Agent | Reagent for enhancing detection | Benzaldehyde, 2-hydroxynaphthaldehyde nih.gov |
Challenges and Recent Advancements in Analytical Methodologies for Hydrazine Derivatives
The analysis of hydrazine derivatives, including this compound, presents a unique set of challenges for analytical chemists. These challenges stem from the inherent chemical properties of hydrazines, such as their reactivity, thermal instability, and for some, high volatility. americanpharmaceuticalreview.comnasa.gov
Challenges:
Reactivity and Instability: Hydrazines are reactive molecules that can undergo oxidation, reduction, and condensation reactions. americanpharmaceuticalreview.com This reactivity can lead to sample degradation during preparation and analysis, resulting in inaccurate quantification. cdc.gov Their tendency to adsorb to surfaces can also cause instrument drift and sample loss. nasa.gov
Lack of Chromophores: Many simple hydrazines lack a significant UV-absorbing chromophore, which makes direct detection by UV-HPLC difficult and often necessitates derivatization to achieve the required sensitivity. americanpharmaceuticalreview.com
Poor Chromatographic Retention: The high polarity of many hydrazine compounds results in poor retention on standard reversed-phase HPLC columns, complicating their separation from the solvent front and other sample components. americanpharmaceuticalreview.comhelixchrom.com
Low Molecular Weight: The low molecular weight of some hydrazines can lead to poor response with certain detectors like Corona Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD). americanpharmaceuticalreview.com
Genotoxicity Concerns: The potential genotoxicity of many hydrazine compounds requires analytical methods to be sensitive enough to detect them at very low levels (ppm or even ppb), which can be a significant challenge. americanpharmaceuticalreview.comsielc.com
Recent Advancements:
To overcome these challenges, several advancements in analytical methodologies have been developed:
Advanced HPLC Column Chemistries: The development of novel stationary phases, such as those with embedded polar groups and mixed-mode functionalities, has significantly improved the retention and peak shape of polar hydrazine compounds in reversed-phase and HILIC modes. americanpharmaceuticalreview.comhelixchrom.com Superior end-capping techniques for silica-based columns have also reduced the undesirable interactions that cause peak tailing. americanpharmaceuticalreview.com
Sensitive Detection Techniques: The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) has become a powerful tool for the analysis of hydrazine derivatives. nih.gov This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of these compounds without the need for derivatization in some cases. By monitoring specific parent-daughter ion transitions, the sensitivity can be dramatically improved. americanpharmaceuticalreview.com
Improved Derivatization Strategies: While derivatization has been a long-standing approach, newer and more efficient derivatization reagents and methods continue to be developed. These methods aim to produce stable derivatives with strong chromophores or groups that are easily ionizable for MS detection, thereby enhancing sensitivity and selectivity. americanpharmaceuticalreview.com For example, the use of acetone (B3395972) as both a diluent and a derivatizing agent has been explored for the GC analysis of hydrazine, a concept that can be adapted for HPLC. sielc.com
Alternative Chromatographic Techniques: While HPLC remains a dominant technique, other methods like gas chromatography (GC) are also employed, often in conjunction with derivatization. researchgate.net Supercritical Fluid Chromatography (SFC) is another emerging technique that can be advantageous for certain applications, although its availability is less widespread than HPLC. americanpharmaceuticalreview.com
These advancements are continuously improving the ability to accurately and reliably analyze this compound and other hydrazine derivatives, which is crucial for quality control in various industries.
Computational and Theoretical Investigations of Cyclopropylmethyl Hydrazine Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies provide fundamental insights into the molecular properties of (Cyclopropylmethyl)hydrazine, explaining its electronic configuration and predicting its reactivity. These computational methods are essential for understanding the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations have been instrumental in characterizing the properties of hydrazine (B178648) derivatives and related structures. For instance, DFT has been used to predict the geometries and energies of various conformers of molecules containing a cyclopropylmethyl group. Studies on related hydrazine systems show that DFT, often using functionals like B3LYP or M06L with basis sets such as cc-pVTZ or def2-TZVP, can accurately predict molecular geometries, vibrational frequencies, and the energies of different conformational states. uio.noresearchgate.net
In systems analogous to this compound, DFT calculations help in understanding intramolecular interactions, such as weak hydrogen bonds that can influence the molecule's preferred conformation. uio.no Furthermore, these calculations can elucidate the electronic properties that govern reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. For example, analysis of molecules with cyclopropylmethyl groups has shown that this substituent can stabilize adjacent reactive centers, a factor that influences reaction pathways. DFT calculations also support the understanding of reaction mechanisms by modeling transition states and intermediates, as seen in studies of hydrazine dehydrogenation and other chemical transformations. researchgate.netresearchgate.net
Table 1: Representative Applications of DFT in Analyzing this compound and Related Systems
| Studied Property | Computational Method | Key Findings | Reference |
| Conformational Analysis | B3LYP/cc-pVTZ, MP2/cc-pVTZ | Prediction of multiple stable conformers and their relative energies. | uio.no |
| Geometric Optimization | DFT/B3LYP/6-311++G(3df,2pd) | Accurate prediction of molecular structure and bond lengths. | acs.org |
| Reaction Mechanism | M06L/def2-TZVP | Calculation of transition states and intermediates in hydrazine reactions. | researchgate.net |
| Electronic Properties | DFT | Assessment of HOMO-LUMO gaps to predict chemical reactivity. |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. longdom.org For hydrazine derivatives, which include known monoamine oxidase (MAO) inhibitors, QSAR studies are crucial for designing new therapeutic agents. nih.govdrugbank.comdrugbank.com
The development of QSAR models for MAO inhibitors often involves calculating a wide range of molecular descriptors, including 1D, 2D, and 3D properties. nih.gov These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). longdom.org By building a mathematical relationship between these descriptors and the observed MAO inhibitory activity, QSAR models can predict the potency of new, untested compounds. nih.govwikipedia.org
Recent studies have employed machine learning algorithms, such as random forests, to build robust QSAR models for MAO-B inhibitors. nih.gov These models have successfully identified key structural features and molecular descriptors that are critical for high inhibitory activity. nih.gov While specific QSAR studies focusing solely on this compound are not extensively documented in readily available literature, the principles are widely applied to the broader class of hydrazine-containing MAO inhibitors. nih.govresearcher.life
Density Functional Theory (DFT) Calculations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential for visualizing and understanding the dynamic interactions between small molecules like this compound and their biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. nih.gov For this compound, which is structurally related to known MAO inhibitors, docking studies are used to investigate its potential binding modes within the active sites of MAO-A and MAO-B. nih.govmdpi.com
These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's binding pocket. nih.govfigshare.com For example, docking studies of various inhibitors with MAO have revealed critical interactions with residues like Tyr444 and Gln215 in MAO-A, as well as the role of the FAD cofactor in stabilizing the ligand. nih.gov The cyclopropylmethyl group can influence binding affinity and selectivity through specific hydrophobic interactions within the receptor's cavity. nih.gov By comparing the docking scores and binding poses of different compounds, researchers can rationalize their inhibitory activities and design more potent and selective inhibitors. mdpi.comfigshare.com
Molecular Dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time, offering insights into the stability and dynamics of ligand-receptor complexes. nih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose of a ligand like this compound within its target protein. nih.govchemcomp.com
MD simulations can track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the radius of gyration (RoG), and the number of intermolecular hydrogen bonds over the simulation period. figshare.comnih.gov A stable complex is typically characterized by low RMSD fluctuations. figshare.com These simulations can confirm that the ligand remains securely bound in the active site and can also reveal conformational changes in the protein upon ligand binding. nih.gov For MAO inhibitors, MD simulations have been used to validate docking results and to provide a more dynamic picture of the interactions that govern binding affinity and specificity. nih.govnih.gov
Table 2: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes
| Parameter | Description | Implication for Stability | Reference |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable values indicate a stable complex. | figshare.comnih.gov |
| RoG (Radius of Gyration) | Measures the compactness of the protein structure. | Stable values suggest the protein maintains its overall fold. | figshare.com |
| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and protein over time. | A consistent number of H-bonds indicates stable key interactions. | nih.gov |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Highlights flexible or rigid regions of the protein upon ligand binding. | figshare.com |
This table is interactive. Click on the headers to sort the data.
Molecular Docking Studies for Ligand-Target Interactions
Elucidation of Reaction Mechanisms and Pathways via Computational Methods
Computational methods are invaluable for elucidating the complex reaction mechanisms involving this compound, particularly its action as an irreversible inhibitor of monoamine oxidase. The ring-opening of the cyclopropylmethyl radical is a well-known chemical probe used to investigate reaction mechanisms, as its rate is rapid and can compete with other reaction steps.
The mechanism of MAO inhibition by hydrazine derivatives often involves the enzymatic oxidation of the hydrazine to a reactive intermediate, which then forms a covalent bond with the FAD cofactor of the enzyme. Computational studies, including DFT, can model the steps of this process. This includes the initial substrate binding, the electron transfer steps leading to the formation of a radical or other reactive species, and the final covalent adduct formation. nih.gov
For cyclopropylmethyl-containing compounds, computational models can predict the likelihood of the cyclopropyl (B3062369) ring opening. If the reaction proceeds through a radical intermediate at the methylene (B1212753) carbon, the ring is expected to open rapidly to form a butenyl radical. The detection of products derived from this ring-opened species can provide strong evidence for a radical-based mechanism. Computational chemistry allows researchers to calculate the energy barriers for different potential pathways, helping to distinguish between radical, anionic, or concerted mechanisms. nsf.gov These theoretical insights are critical for understanding how this compound and related compounds exert their biological effects through irreversible enzyme inhibition.
Biological and Pharmacological Significance of Cyclopropylmethyl Hydrazine Derivatives
Enzyme Inhibition and Modulation Studies
Derivatives incorporating the cyclopropylmethyl or hydrazine (B178648)/hydrazone motif have been extensively studied for their ability to inhibit or modulate the activity of several key enzymes involved in physiological and pathological processes.
Cyclopropylamines are a well-established class of mechanism-based inhibitors of monoamine oxidases (MAO), a family of flavoenzymes crucial for the metabolism of neurotransmitters. nih.govresearchgate.net These inhibitors are valuable tools for designing treatments for depression and cancer. nih.govresearchgate.net Irreversible MAO inhibitors are often categorized into chemical types that include substituted hydrazines and cyclopropylamine (B47189) derivatives. nih.govresearchgate.net
Research into cis-cyclopropylamines with an alkoxy substituent at the 2-position of the ring has revealed potent and selective inhibition of MAO. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a particularly effective MAO-B selective irreversible inhibitor. nih.govresearchgate.net In studies without pre-incubation, many of these compounds showed high IC50 values for MAO-A but exhibited sub-micromolar values for MAO-B. nih.govresearchgate.net However, after a 30-minute pre-incubation period with the enzyme, the inhibition became irreversible for both MAO-A and MAO-B, with activity not being restored upon dilution. nih.govresearchgate.net This irreversible inhibition is consistent with flavin modification, as evidenced by spectral changes showing a decrease in absorbance at 456 nm and an increase at 400 nm during the inactivation of MAO-A. nih.govresearchgate.net
Notably, these cis-cyclopropylamine derivatives did not show any inhibition of lysine-specific demethylase (LSD1), another important flavoenzyme. nih.govresearchgate.net The selectivity for MAO-B and lack of LSD1 activity make these compounds promising leads for developing new therapeutic agents. nih.gov
Table 1: Inhibitory Activity of cis-N-benzyl-2-methoxycyclopropylamine against MAO-A and MAO-B
| Enzyme | IC50 Value (after 30 min pre-incubation) |
| MAO-A | 170 nM |
| MAO-B | 5 nM |
| Data sourced from studies on cis-cyclopropylamine derivatives. nih.govresearchgate.net |
Hydrazone derivatives have been investigated for their potential to mimic the catalytic activity of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.govdergipark.org.tr
Synthetic hydrazones, such as cyclopropyl (B3062369) methyl ketone hydrazone, have been synthesized and shown to possess catalytic properties similar to native AChE. researchgate.net This mimicry suggests a potential application in the development of cost-effective biosensors for detecting pesticides that inhibit AChE. researchgate.net
Furthermore, other research has focused on synthesizing and evaluating hydrazone derivatives for their direct anticholinesterase activity. nih.govdergipark.org.trjst.go.jp Studies on thiazolyl-hydrazone derivatives and hydrazone-containing pyridinium (B92312) salts have shown that these compounds can exhibit inhibitory activity against both AChE and butyrylcholinesterase (BChE). dergipark.org.trjst.go.jp For example, in one study, a series of thiazolyl-hydrazone derivatives were tested, with compound 1 showing the highest anticholinesterase activity with an IC50 value of 0.59 mM. dergipark.org.tr In another series of hydrazone-containing pyridinium salts, compounds exhibited good to moderate inhibitory activity, with some derivatives showing IC50 values in the sub-micromolar range against human AChE. jst.go.jp
The reactivity of hydrazine derivatives extends to other enzyme systems critical in cell cycle regulation and metabolism.
CDC7 Kinase: Cell division cycle 7 (CDC7) kinase is a serine/threonine protein kinase essential for initiating DNA replication, making it a promising target for cancer therapy. acs.orgresearchgate.netnih.gov Pyrazole (B372694) derivatives, which can be synthesized through the reaction of 1,3-diketones with hydrazine derivatives, have been identified as potential CDC7 kinase inhibitors. nih.gov In silico studies have shown that certain pyrazole derivatives, such as PYRA-1 and PYRA-2, exhibit strong binding affinities to the active site of CDC7 kinase, with docking scores of -5.421 and -5.884 kcal/mol, respectively. acs.org These findings suggest that the hydrazine-derived pyrazole scaffold is a viable starting point for developing novel anticancer agents targeting CDC7. acs.orgresearchgate.netacs.org
Aldehyde Dehydrogenase (ALDH): Hydrazine derivatives also interact with aldehyde dehydrogenase (ALDH), an enzyme family involved in detoxifying aldehydes. nih.gov The anti-cancer drug procarbazine (B1678244), a 1,2-disubstituted hydrazine, is metabolized into isomeric azoxy derivatives. nih.gov These metabolites are further processed by cytosolic enzymes, including a phenobarbital-inducible form of ALDH. nih.gov This specific ALDH isoform metabolizes the azoxy 2 procarbazine isomer. nih.gov Interestingly, this azoxy isomer and its metabolic product, N-isopropyl-p-formylbenzamide (ALD), were found to be potent inhibitors of both the dehydrogenase and esterase activities of ALDH. nih.gov Other hydrazine derivatives, such as hydralazine (B1673433) and phenelzine (B1198762), act as scavengers of reactive carbonyl species like 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation, thereby mitigating carbonyl stress. researchgate.net
Acetylcholinesterase (AChE) Mimicry by Hydrazone Derivatives
Receptor Binding and Ligand Activity
The cyclopropylmethyl group is a key pharmacophore in many ligands that target G-protein coupled receptors, particularly opioid receptors, and certain ion channels.
The N-cyclopropylmethyl substituent is a classic feature of many potent opioid receptor ligands, often conferring antagonist or mixed agonist-antagonist properties. A series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone compounds have been synthesized and evaluated for their affinity and efficacy at mu (MOP), kappa (KOP), delta (DOP), and nociceptin/orphanin FQ (NOP) receptors. nih.gov Many of these ligands displayed high binding affinities for the three classical opioid receptors and moderate affinity for the NOP receptor. nih.gov The predominant activity observed was partial agonism at each receptor. nih.gov
Another derivative, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP), demonstrates biased signaling at the mu opioid receptor (MOR). nih.gov NAP acts as a low-efficacy partial agonist in G protein-mediated assays but does not significantly induce β-arrestin2 recruitment. nih.gov Instead, it potently blocks β-arrestin2 recruitment induced by full MOR agonists. nih.gov This biased antagonism of the β-arrestin2 pathway highlights the potential for developing therapeutics with improved side-effect profiles. nih.gov
Table 2: Receptor Activity of Selected Cyclopropylmethyl-Containing Opioid Ligands
| Compound | Receptor Target | Observed Activity |
| 14β-acyl 17-cyclopropylmethyl-7,8-dihydronoroxymorphinones | MOP, KOP, DOP, NOP | High affinity at MOP, KOP, DOP; Moderate affinity at NOP; Predominantly partial agonists. nih.gov |
| NAP | MOP | Low-efficacy partial G-protein agonist; Potent antagonist of β-arrestin2 recruitment. nih.gov |
KCNQ (Kv7) potassium channels are voltage-gated channels that play a crucial role in controlling neuronal excitability. aurorabiomed.com.cnresearchgate.net Activators, or openers, of these channels are of interest for treating conditions characterized by hyperexcitability, such as epilepsy. researchgate.net
The compound ML213 is a potent and selective activator of KCNQ2 (EC50 = 230 nM) and KCNQ4 (EC50 = 510 nM) channels. nih.gov While not a direct (cyclopropylmethyl)hydrazine, related structures incorporating a cyclopropylmethyl group have been explored. For example, research into KCNQ2 channel openers has included compounds like (S)-N-[1-(4-cyclopropylmethyl-3,4-dihydro-2H-benzo researchgate.netcapes.gov.broxazin-6-yl)-ethyl]-3-methyl-benzamide, indicating the utility of the cyclopropylmethyl moiety in designing KCNQ channel modulators. researchgate.net The activation of KCNQ2/3 channels by openers like retigabine (B32265) reduces neuronal sensitivity by stabilizing the open conformation of the channel, which is the mechanism underlying their anticonvulsant activity. researchgate.net The development of KCNQ channel openers represents a significant strategy for managing disorders related to neuronal hyperexcitability. researchgate.net
MrgX1 Allosteric Modulation
Mas-related G-protein coupled receptors (Mrgs) are a family of receptors primarily found in small diameter sensory neurons, making them intriguing targets for non-opioid pain therapies. nih.gov Specifically, the human MrgX1 receptor is a focus of research for developing novel analgesics. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, can fine-tune the receptor's response to its natural ligands.
Research into allosteric modulators of MrgX1 has identified several key compounds. ML382, for instance, is a potent and selective positive allosteric modulator (PAM) of MrgX1, with an EC50 of 190 nM. medchemexpress.com This means it enhances the receptor's activity in the presence of an agonist. Further studies on 2-sulfonamidebenzamides, working from the original ML382 compound, have led to the identification of derivatives with improved potency. For example, certain halogen substitutions on the molecule have been shown to increase MrgX1 potency by approximately eightfold. nih.gov
Notably, the synthesis of various analogs has provided insights into the structure-activity relationship of these modulators. For instance, the synthesis of triazole and oxadiazole derivatives has been explored to understand their potential as MrgX1 PAMs. nih.govresearchgate.net While some modifications, such as those to the benzamide (B126) phenyl ring, have resulted in inactive compounds, others have yielded potent modulators. nih.gov
Table 1: Examples of MrgX1 Allosteric Modulators and their Potency
| Compound | Type | EC50 (µM) | Reference |
|---|---|---|---|
| ML382 | PAM | 0.190 | medchemexpress.com |
| 7a (5-methyl analog) | PAM | 0.103 | nih.gov |
| 7g | PAM | 0.098 | nih.gov |
Antimicrobial and Antiviral Properties of Hydrazine Derivatives
Hydrazine derivatives, particularly in the form of hydrazones, are a cornerstone in the search for new antimicrobial and antiviral agents. nih.govnih.gov Their broad spectrum of activity has been demonstrated against various pathogens, including bacteria, fungi, and viruses. nih.govmdpi.com
In the realm of antibacterial research, hydrazide-hydrazones have shown significant efficacy. For example, derivatives of isonicotinic acid have demonstrated very strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95–7.81 μg/mL. nih.govmdpi.com Other studies have highlighted pyrimidine (B1678525) derivatives with promising activity against E. coli and S. aureus. nih.gov The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. researchgate.net
The antiviral potential of hydrazine derivatives is also well-documented. scispace.com Research has shown that certain hydrazone derivatives can inhibit the replication of viruses such as Herpes Simplex Virus-1 (HSV-1) and Hepatitis A Virus (HAV). scispace.com More recent studies have focused on their activity against other viruses, including the Tobacco Mosaic Virus (TMV) and Human Papillomavirus (HPV). acs.orgnih.govaip.org For instance, a 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivative, compound G2, exhibited a high inactivation activity of 93% against TMV. acs.org
Table 2: Selected Hydrazine Derivatives and their Antimicrobial/Antiviral Activity
| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | MIC values of 1.95–7.81 μg/mL | nih.govmdpi.com |
| Pyrimidine derivatives | E. coli, S. aureus | Promising antibacterial activity | nih.gov |
| 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine derivatives | Tobacco Mosaic Virus (TMV) | 93% inactivation activity (compound G2) | acs.org |
Antiparasitic and Antimalarial Applications of Hydrazides
The fight against parasitic diseases, including malaria and leishmaniasis, has also benefited from the exploration of hydrazide and hydrazone derivatives. scispace.comtandfonline.com These compounds have shown promise in inhibiting the growth of various parasites.
In antimalarial research, hydrazones have demonstrated significant activity against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govrsc.org For example, certain hydrazide derivatives have been reported with IC50 values in the nanomolar range against both chloroquine-sensitive and resistant strains. nih.gov One study reported a hydrazide derivative with an IC50 of 160 nM/mL, which was more potent than the reference drug chloroquine. nih.gov The proposed mechanism for some of these compounds involves the inhibition of hemozoin formation, a crucial process for the parasite's survival. rsc.org
Hydrazides have also been investigated for their activity against other parasites. For instance, hydrazide antidepressants have shown novel antileishmanial activity against both visceral and cutaneous strains of Leishmania. tandfonline.com Furthermore, acyl hydrazones derived from cinnamaldehydes have exhibited good activity against Toxoplasma gondii. mdpi.com
Table 3: Antiparasitic and Antimalarial Activity of Hydrazide/Hydrazone Derivatives
| Derivative Class | Parasite | Activity | Reference(s) |
|---|---|---|---|
| Hydrazines | Plasmodium falciparum (D10, W2, 3D7 strains) | IC50 values of 39.2, 79.0, and 11.0 nM respectively | nih.gov |
| Hydrazide derivatives | Plasmodium falciparum | IC50 of 160 nM/mL | nih.gov |
| Hydrazide antidepressants | Leishmania (visceral and cutaneous strains) | Novel antileishmanial activity | tandfonline.com |
Potential in Anticancer and Antituberculosis Therapy for Hydrazine Derivatives
The versatility of hydrazine derivatives extends to the fields of oncology and tuberculosis treatment, where they have shown considerable potential. nih.govmdpi.com
In cancer research, a variety of hydrazine derivatives have been tested for their antineoplastic activity. nih.gov Studies have shown that compounds like cyanoacetic acid hydrazide and its methylhydrazide derivative are active against sarcoma 180 and Ehrlich carcinoma. nih.gov More recent research has focused on hydrazide-hydrazone derivatives, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines, including prostate, breast, and colon cancer. researchgate.net The mechanism of action can involve the induction of apoptosis and inhibition of cell proliferation. researchgate.net For example, quinazolinone hydrazide triazole derivatives have been investigated as inhibitors of receptor tyrosine kinases like c-MET, which are often implicated in cancer progression. frontiersin.org
The fight against tuberculosis, caused by Mycobacterium tuberculosis, has a long history with hydrazine derivatives, most notably with the first-line drug isoniazid (B1672263) (isonicotinic acid hydrazide). nih.govaap.org Isoniazid functions as a prodrug that, once activated, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov Modern research continues to explore new hydrazide-hydrazone derivatives to combat drug-resistant strains of M. tuberculosis. nih.govnih.gov Many of these newer compounds target the same enzyme as isoniazid, the enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov Some novel hydrazone derivatives have shown significant activity against the H37Rv strain of M. tuberculosis, with MIC values comparable to or even better than isoniazid. nih.gov
Table 4: Anticancer and Antituberculosis Activity of Hydrazine Derivatives
| Derivative Class | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|
| Cyanoacetic acid hydrazide | Anticancer | Active against sarcoma 180 and Ehrlich carcinoma | nih.gov |
| Hydrazide-hydrazones | Anticancer | Potent cytotoxicity against prostate, breast, and colon cancer cell lines | researchgate.net |
| Quinazolinone hydrazide triazoles | Anticancer | Inhibition of c-MET receptor tyrosine kinase | frontiersin.org |
| Isoniazid (Isonicotinic acid hydrazide) | Antituberculosis | First-line drug, inhibits mycolic acid synthesis | nih.govaap.org |
Mechanisms of Biological Action and Structure Activity Relationships Sar
Metabolic Pathways and Biotransformation of Hydrazine (B178648) Derivatives
Hydrazine derivatives undergo extensive metabolism primarily catalyzed by enzymes such as cytochrome P450, monoamine oxidase, and various peroxidases. nih.gov These metabolic processes are crucial as they can lead to the formation of reactive intermediates, including free radicals and diazonium ions, which are often implicated in the biological effects of these compounds. nih.gov The metabolism can be influenced by an individual's phenotype, particularly the rate of acetylation by N-acetyl transferase, which can vary between fast and slow acetylators. researchgate.net
The cytochrome P450 (CYP450) enzyme system, a major player in the biotransformation of xenobiotics, is significantly involved in the metabolism of hydrazine derivatives. nih.govchemisgroup.us This metabolic pathway is known to contribute to the hepatotoxicity associated with some hydrazines. nih.gov Studies on various hydrazine compounds, such as isoniazid (B1672263) and iproniazid, show that CYP450-mediated oxidation leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules like proteins. nih.gov For instance, the metabolism of acetylhydrazine, a metabolite of isoniazid, by CYP450 isozymes generates a reactive acetyl carbocation. nih.gov Similarly, isopropylhydrazine, a metabolite of iproniazid, is rapidly metabolized by CYP450, forming reactive species that bind to proteins. nih.gov
The interaction between hydrazine derivatives and CYP450 can also result in the inactivation of the enzyme itself, a phenomenon known as suicidal inactivation. nih.gov This occurs when reactive species formed during metabolism bind to the active site of the CYP450 isozymes. nih.gov The substitution pattern on the hydrazine molecule influences its interaction with CYP450. Monosubstituted hydrazines can cause significant destruction of the CYP450 heme group, while 1,1-disubstituted hydrazines primarily lead to a loss of CO-reactive CYP450 without heme destruction. nih.gov The specific isozyme CYP2E1 has been identified as playing a key role in the hepatotoxicity of hydrazine by generating free radicals. amazonaws.com
Peroxidative metabolism, catalyzed by enzymes like peroxidases and prostaglandin (B15479496) synthase, represents another significant pathway for the activation of hydrazine derivatives. nih.govresearchgate.net This process involves the one-electron oxidation of hydrazines, leading to the formation of hydrazyl radicals. researchgate.net These radicals can then decompose or react with molecular oxygen to generate reactive oxygen species (ROS). researchgate.net
The metabolism of hydrazines by peroxidases can form reactive intermediates that irreversibly bind to these enzymes, causing their inactivation. nih.gov This is similar to the suicidal inactivation observed with CYP450. nih.gov The metabolic activation of hydrazines and the subsequent binding of reactive intermediates to cellular components is considered a primary mechanism for their biological effects. nih.gov For example, the metabolism of phenelzine (B1198762) and phenylhydrazine (B124118) can lead to the formation of 2-phenylethyl and phenyl radicals, respectively, which can interact with heme. The oxidation of monosubstituted hydrazines can produce unstable monoazo (diazene) intermediates, which are highly reactive. nih.gov
A principal outcome of the metabolism of hydrazine derivatives is the generation of various free radical species. nih.gov This process is catalyzed by enzymes like CYP450 and peroxidases, as well as by trace metal ions such as iron and copper. nih.govresearchgate.net The formation of these free radicals is a key factor in the biological activity and potential toxicity of hydrazines. nih.govnih.gov
Peroxidative Metabolism and Reactive Intermediate Formation
Influence of the Cyclopropylmethyl Moiety on Pharmacological Profiles and Selectivity
The cyclopropylmethyl group is a significant structural motif in medicinal chemistry, often incorporated into drug molecules to modulate their pharmacological properties. researchgate.netacs.org Its presence can positively affect metabolic stability, lipophilicity, and the ability to bind to biological targets. researchgate.net The unique steric and electronic properties of the cyclopropane (B1198618) ring contribute to these effects. researchgate.netacs.org
In the context of drug design, the cyclopropylmethyl moiety has been shown to enhance potency, improve metabolic stability by resisting CYP450-mediated oxidation, and increase brain permeability. acs.orgvulcanchem.com For example, in a series of N-cyclopropylmethyl-nornepenthone derivatives, the introduction of this group was crucial for their activity as KOR/MOR dual modulators. nih.gov Similarly, in studies of opioid receptor ligands, the N-cyclopropylmethyl substituent on the morphinan (B1239233) nitrogen was identified as a key pharmacophoric element that influences receptor interaction and selectivity. researchgate.net The cyclopropylmethyl group can also influence the pharmacokinetic profile of a compound, as seen in a Plk1 inhibitor where its inclusion led to improved properties compared to an analogue lacking this moiety. sci-hub.ru The conformational rigidity imparted by the cyclopropyl (B3062369) group can also be advantageous, as seen in the design of selective monoamine oxidase inhibitors. sci-hub.ru
Comprehensive Structure-Activity Relationship (SAR) Studies of (Cyclopropylmethyl)hydrazine Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For analogues of this compound, SAR studies have provided insights into the features that govern their interactions with biological targets.
In the development of monoamine oxidase (MAO) inhibitors, hydrazine derivatives have been extensively studied. nih.govmdpi.com The nature of the substituent on the hydrazine moiety is critical for activity and selectivity. For instance, in a study of biphalin (B1667298) analogues, which contain a hydrazide bridge, modifications to the structure were made to understand the role of this bridge and other residues in the molecule's potent analgesic activity. researchgate.net
For compounds targeting opioid receptors, SAR studies of N-cyclopropylmethyl morphine derivatives revealed that the stereochemistry of the molecule significantly impacts its affinity for different receptor subtypes (μ, κ, and δ). ingentaconnect.com In another series of pyridomorphinans, the presence of the 17-cyclopropylmethyl group was a key determinant for high-affinity binding to the delta opioid site. researchgate.net Further SAR exploration on N-cyclopropylmethyl-nornepenthones showed that the position of substituents on the aromatic ring could switch the compound's activity between a pure MOR antagonist and a KOR/MOR dual modulator. nih.gov
In the context of developing new anti-leishmanial agents, a cyclopropylmethyl analogue was identified that demonstrated both good potency and metabolic stability, highlighting the favorable contribution of this group. rsc.org These examples underscore the importance of the cyclopropylmethyl group and systematic structural modifications in tuning the pharmacological profile of hydrazine-based compounds and their analogues.
Emerging Applications and Functional Materials Involving Cyclopropylmethyl Hydrazine Scaffolds
Role as Chemical Intermediates in Advanced Organic Synthesis
(Cyclopropylmethyl)hydrazine is a valuable chemical intermediate, serving as a precursor for the synthesis of more complex organic molecules and biologically active compounds. Its utility stems from the reactivity of the hydrazine (B178648) group, which can participate in a variety of chemical transformations.
Detailed research findings indicate that this compound undergoes several key types of reactions:
Substitution: The hydrazine moiety can act as a nucleophile, participating in substitution reactions to form new carbon-nitrogen bonds.
Cyclization: It is a critical component in forming heterocyclic compounds. For instance, it can be reacted with dicarbonyl compounds or their equivalents to synthesize pyrazoles, a common scaffold in pharmaceuticals. A specific application involves its cyclization with pivaloylacetonitrile (B1295116) to create pyrazole (B372694) intermediates, which are essential for synthesizing cannabinoid receptor 2 (CB2) agonists.
Oxidation and Reduction: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds, or it can be reduced to generate simpler amines.
The strained cyclopropane (B1198618) ring imparts unique reactivity compared to other alkyl hydrazines, such as facilitating radical-mediated ring-opening reactions under certain conditions. This distinct behavior allows for synthetic pathways that are not accessible with simple alkyl or aryl hydrazines.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Reagents & Conditions | Major Products Formed | Application Example |
|---|---|---|---|
| Cyclization | Pivaloylacetonitrile | Pyrazole intermediates | Synthesis of CB2 receptor agonists |
| Substitution | Alkyl halides, Acyl chlorides | Substituted hydrazines, Hydrazones | Building blocks for larger molecules |
| Oxidation | Hydrogen peroxide, Potassium permanganate | Azides, Nitroso compounds | Creation of energetic materials or other intermediates |
| Reduction | Lithium aluminum hydride, Sodium borohydride (B1222165) | Primary or secondary amines | Synthesis of amine-containing compounds |
Integration into Supramolecular Assemblies and Molecular Switches
The hydrazine functional group is instrumental in the design of self-assembling molecular systems and dynamic materials. Hydrazine derivatives can react with aldehydes to form hydrazones, a linkage that is often used to build larger, ordered supramolecular structures. researchgate.net This strategy has been employed to create supramolecular hydrogels where non-assembling precursors diffuse and react to form the gel-forming molecules in a spatially controlled manner. researchgate.net Similarly, hydrazine can be used to functionalize components for coordination-driven self-assembly, where it acts as a reactive handle to link building blocks into complex supramolecular polymers. nih.gov
A compelling application of the cyclopropylmethyl moiety is in the development of molecular switches. These are molecules that can be reversibly shifted between two or more stable states, resulting in a change in properties, such as biological activity. In a notable study, the introduction of a cyclopropylmethyl group into a scaffold for G-protein-gated inwardly rectifying potassium (GIRK) channels led to a dramatic shift in function. nih.gov
The cyclopropyl (B3062369) analog was a selective partial activator of the GIRK1/2 channel. nih.gov
In stark contrast, the cyclopropylmethyl derivative acted as a potent and fully efficacious dual inhibitor of both GIRK1/2 and GIRK1/4 channels. nih.gov
This transformation from an activator to an inhibitor, triggered by the subtle structural change of adding a methylene (B1212753) unit between the cyclopropyl ring and the core structure, exemplifies the concept of a "molecular switch." nih.gov This finding highlights how the cyclopropylmethyl group can profoundly influence the pharmacological profile of a molecule, providing a tool to fine-tune its interaction with biological targets. nih.gov
Table 2: (Cyclopropylmethyl) Group as a Molecular Switch in GIRK Channel Ligands
| Compound Moiety | Target Channel | Pharmacological Mode | Efficacy |
|---|---|---|---|
| Cyclopropyl | GIRK1/2 | Partial Activator | 32% nih.gov |
| Isopropyl | GIRK1/2 & GIRK1/4 | Dual Inhibitor | 88-136% nih.gov |
| Cyclopropylmethyl | GIRK1/2 & GIRK1/4 | Dual Inhibitor | 67-95% nih.gov |
Development of Biosensors and Advanced Sensing Technologies
While specific biosensors based on this compound are not widely documented, the core hydrazine functionality is well-established in electrochemical sensing. mdpi.comrsc.org Hydrazine and its derivatives can be detected with high sensitivity using electrochemical methods because the hydrazine moiety is readily oxidized on an electrode surface. mdpi.commdpi.com This electro-oxidation generates a measurable electrical current that is proportional to the hydrazine concentration. mdpi.com
The development of a biosensor using a this compound scaffold would leverage this principle. The key components of such a sensor would include:
Working Electrode: Often a glassy carbon electrode (GCE) or screen-printed electrode (SPE), which provides the surface for the reaction. mdpi.comrsc.org
Modifier: The electrode surface is typically modified with nanomaterials (e.g., quantum dots, nanocomposites) to enhance catalytic activity, increase surface area, and improve sensitivity and selectivity. mdpi.comacs.org
Recognition Element: The this compound derivative itself, or a molecule it is conjugated to, would be immobilized on the electrode. The target analyte would either be the hydrazine derivative itself or a substance that reacts with it to produce a signal.
The electrochemical oxidation of the hydrazine group on the modified electrode surface is the fundamental detection mechanism. rsc.org The cyclopropylmethyl group could serve to anchor the molecule or modulate its electronic properties and stability within the sensor assembly. The high sensitivity and rapid response of electrochemical methods make them ideal for detecting trace amounts of substances, a critical requirement for advanced biosensors. rsc.orgmdpi.com
Applications in Agrochemicals and Pest Control for Cyclopropylmethyl-Containing Compounds
The cyclopropylmethyl group is a key structural motif in a variety of modern agrochemicals, valued for its contribution to metabolic stability and target-binding affinity. While not always synthesized directly from this compound, these compounds demonstrate the functional importance of this scaffold in pest control.
Insecticides: Novel meta-diamide compounds incorporating a cyclopropylmethyl group have demonstrated high insecticidal activity against significant agricultural pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). researchgate.netscielo.br One such compound showed a mortality rate of 97.67% against P. xylostella at a concentration of just 1 mg/L. scielo.br An analog, 2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol, exhibits both acaricidal (against spider mites) and insecticidal properties. vulcanchem.com
Fungicides: Cyclopropyl methyl ketone, a related compound, is a crucial intermediate in the synthesis of fungicides such as Cyprodinil and Cyproconazole. chemicalbook.com These fungicides are used to protect a wide range of crops from fungal diseases.
Herbicides: The same ketone intermediate is also used to produce the herbicide Isoxaflutole. chemicalbook.com The biological activity of compounds like 3-(Cyclopropylmethyl)-1,2-oxazol-5-amine also suggests potential use as herbicides. smolecule.com
The prevalence of the cyclopropyl group in successful pesticides is linked to the unique conformational and electronic properties it imparts to the parent molecule. nih.gov
Table 3: Agrochemical Applications of Compounds with a Cyclopropylmethyl Scaffold
| Compound Class / Intermediate | Agrochemical Type | Target Pests / Diseases | Reference |
|---|---|---|---|
| Meta-Diamide Derivatives | Insecticide | Plutella xylostella, Spodoptera frugiperda | scielo.br |
| 2-[Amino(cyclopropyl)methyl]phenol Analog | Insecticide, Acaricide | Nilaparvata lugens, Tetranychus urticae | vulcanchem.com |
| Cyclopropyl methyl ketone | Fungicide Intermediate | Fungal pathogens (via Cyprodinil, Cyproconazole) | chemicalbook.com |
| Cyclopropyl methyl ketone | Herbicide Intermediate | Weeds (via Isoxaflutole) | chemicalbook.com |
Design and Synthesis of New Functional Molecules
This compound and its close chemical relatives serve as starting points for the rational design and synthesis of new functional molecules with potential therapeutic applications. The hydrazine moiety provides a reactive site for building molecular complexity, while the cyclopropylmethyl group helps to optimize biological activity and pharmacokinetic properties.
Key research findings include:
Anticancer Agents: A 2,6,9-trisubstituted purine (B94841) derivative was synthesized using (bromomethyl)cyclopropane (B137280) as a key reagent to introduce the cyclopropylmethyl group. mdpi.com The resulting compound is being investigated as a potential agent for the treatment of leukemia. mdpi.com
Antimalarial Compounds: In the synthesis of novel inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a target for malaria treatment, cyclopropylmethylamine and hydrazine hydrate (B1144303) were used as key reagents to construct the final pyrimidone derivatives. mdpi.com
CNS Receptor Modulators: As mentioned previously, this compound is a precursor for pyrazole intermediates used to synthesize potent and selective CB2 receptor agonists, which have applications in treating inflammation and neuropathic pain.
These examples underscore a common strategy in modern drug discovery: using versatile and synthetically accessible building blocks like this compound to generate libraries of complex molecules for biological screening. organic-chemistry.org
Table 4: Synthesis of Novel Functional Molecules
| Functional Molecule Class | Key Cyclopropylmethyl Precursor | Synthetic Step | Potential Application | Reference |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purines | (Bromomethyl)cyclopropane | Alkylation of purine core | Leukemia Treatment | mdpi.com |
| Pyrimidone Derivatives | Cyclopropylmethylamine, Hydrazine hydrate | Carboxamide formation and cyclization | Malaria Treatment (PfDHODH inhibition) | mdpi.com |
Future Perspectives and Research Challenges
Development of Novel and Sustainable Synthetic Routes for (Cyclopropylmethyl)hydrazine
The synthesis of this compound and its derivatives has traditionally involved methods such as the reaction of hydrazine (B178648) derivatives with cyclopropylmethyl halides or through reductive amination processes. mdpi.com However, the future of chemical synthesis is geared towards sustainability, efficiency, and novelty. A significant research challenge is to develop new synthetic strategies that are more environmentally benign and cost-effective.
Recent advancements in catalysis offer promising avenues. For instance, the development of iron-catalyzed nitrene transfer reactions for synthesizing hydrazines presents a modern alternative to classical methods. chemistryviews.org Researchers have proposed that phosphine (B1218219) ligands can facilitate the decarboxylation of dioxazolones at an iron center, leading to the formation of Fe nitrenoid intermediates that subsequently undergo N-N coupling. chemistryviews.org Exploring similar metal-mediated approaches for the specific synthesis of this compound could lead to more efficient and sustainable production. acs.org Furthermore, developing one-pot synthesis protocols, such as those used for other heterocyclic systems involving hydrazine derivatives, could streamline the production of complex molecules derived from this scaffold. nih.govmdpi.com The goal is to move beyond multi-step procedures that require harsh conditions or expensive reagents, toward more elegant and sustainable synthetic solutions.
Deeper Mechanistic Understanding of its Chemical Reactivity and Biological Interactions
A profound understanding of the mechanistic underpinnings of this compound's reactivity is crucial for its application. The molecule possesses distinct reactive sites: the nucleophilic hydrazine moiety and the strained cyclopropyl (B3062369) ring. The hydrazine group can act as a nucleophile, attacking electrophilic centers, a reactivity that is central to its role as a building block. Concurrently, the cyclopropylmethyl group is known to influence reactivity by stabilizing intermediates or, more notably, by undergoing radical-mediated ring-opening reactions. chemrxiv.org
Future research must focus on elucidating these reaction mechanisms with greater precision. For example, while it is known that the cyclopropylmethyl group can lower activation energy barriers in certain reactions, the specific electronic and steric contributions need to be quantified. The propensity of the cyclopropyl group to form reactive metabolites through ring-opening has been observed in other drug candidates and is a critical area for investigation. hyphadiscovery.com Advanced mechanistic studies, combining experimental techniques with computational modeling, are needed to predict and control the outcomes of its reactions, particularly the competition between polar and radical pathways. biorxiv.org Understanding these intricacies is fundamental to controlling the synthesis of desired derivatives and predicting metabolic pathways. hyphadiscovery.com
Identification of New Biological Targets and Therapeutic Applications for its Derivatives
Derivatives of this compound have been explored for a range of biological activities, including potential anticancer and antimicrobial properties. Investigations have also pointed towards interactions with serotonin (B10506) receptors and cannabinoid CB2 receptors, suggesting applications in neuroscience and inflammatory conditions. unife.it The hydrazine functional group itself is recognized as a versatile chemical warhead for developing probes that target a wide array of cofactor-dependent enzymes. biorxiv.org
A primary challenge is to move beyond these initial findings to identify novel and specific biological targets for its derivatives. The structural versatility of the hydrazide-hydrazone scaffold allows for fine-tuning of pharmacodynamic properties to engage different biological macromolecules. tpcj.org This opens up possibilities for designing new therapeutic agents for conditions like neurodegenerative diseases, various cancers, and infectious diseases. unife.it For example, the development of selective class I Histone Deacetylase (HDAC) inhibitors using a hydrazide motif has shown promise in treating acute myeloid leukemia. nih.gov Future work should focus on screening this compound derivatives against diverse panels of biological targets to uncover new therapeutic potentials and expand their role in drug discovery. unife.itnih.gov
Integration of Advanced Computational Methods with Experimental Research for Predictive Modeling
Computational chemistry is an indispensable tool in modern drug discovery and chemical research. For this compound, computational studies have already provided insights into its reactivity, such as how the cyclopropylmethyl group can reduce activation barriers in reactions. The future, however, lies in the deeper integration of these advanced computational methods with experimental validation for robust predictive modeling.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are essential for forecasting the biological activity and toxicity of new derivatives before their synthesis, saving time and resources. ros.edu.plnih.govsemanticscholar.org In silico tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are already being used to assess the drug-likeness of derivatives. nih.gov The challenge is to build more sophisticated models that can accurately predict not only binding affinities through molecular docking but also complex phenomena like metabolic stability and potential for reactive metabolite formation. hyphadiscovery.com A synergistic loop, where computational predictions guide experimental work and experimental results refine computational models, will be key to accelerating the discovery of optimized compounds based on the this compound scaffold.
Overcoming Analytical Challenges for Trace Analysis and Metabolite Profiling of this compound Compounds
The accurate analysis of hydrazine compounds in biological and environmental samples is notoriously difficult. cdc.gov A major complication is their tendency to undergo autoxidation during storage and sample preparation, which necessitates rapid derivatization. cdc.gov Standard analytical techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with detectors like mass spectrometry (MS) for unequivocal identification. cdc.govnih.gov
A significant research challenge is the development of highly sensitive and specific analytical methods for the trace analysis of this compound and its metabolites. researchgate.net This is particularly important for pharmacokinetic studies and for understanding its metabolic fate. The potential for the cyclopropyl ring to open suggests that its metabolite profile could be complex. hyphadiscovery.com Therefore, advanced techniques such as high-resolution mass spectrometry (HRMS) are critical for structural elucidation. Future work should focus on creating robust protocols that may include optimized derivatization strategies or advanced extraction techniques like in situ solid-phase extraction to stabilize the analyte and improve detection limits. nih.govresearchgate.net Establishing validated methods for metabolite profiling is essential for advancing any derivative of this compound through the drug development pipeline. bioaster.org
Exploration of Structure-Activity-Toxicity Relationships to Guide Drug Discovery
The ultimate goal in medicinal chemistry is to design compounds with high efficacy and low toxicity. The exploration of Structure-Activity-Toxicity Relationships (SATR) is central to achieving this for this compound derivatives. The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability by strengthening C-H bonds, making them less susceptible to oxidative metabolism. hyphadiscovery.com However, this same group can be a liability, as its metabolism can lead to the formation of reactive intermediates. hyphadiscovery.com
The key research challenge is to systematically map how structural modifications to the this compound scaffold influence its biological activity, pharmacokinetic properties, and toxicity profile. tpcj.org This involves synthesizing a library of analogs with systematic variations and evaluating them in a battery of in vitro and in vivo assays. nih.gov For instance, studies on related hydrazide compounds have shown that they can be designed to be impervious to certain metabolic pathways like glucuronidation, which is a common issue for other inhibitor classes. nih.gov By combining this experimental data with computational QSTR modeling, researchers can build predictive models that guide the design of next-generation compounds, minimizing toxicity while maximizing therapeutic benefit. ros.edu.pl
Data Tables
Table 1: Key Research Areas and Future Challenges for this compound
| Research Area | Key Challenge | Future Direction |
|---|---|---|
| Synthesis | Moving beyond classical, multi-step syntheses. | Development of sustainable, one-pot, and metal-catalyzed routes (e.g., iron-catalyzed nitrene transfer). chemistryviews.org |
| Mechanisms | Understanding the dual reactivity of the hydrazine and cyclopropyl groups. | In-depth study of polar vs. radical pathways and radical-mediated ring-opening using combined experimental and computational methods. biorxiv.org |
| Biology | Identifying novel and specific biological targets. | Screening against diverse target panels to uncover new therapeutic applications in areas like oncology and neuropharmacology. unife.itnih.gov |
| Computation | Building more accurate predictive models. | Tighter integration of QSAR/QSTR and ADME modeling with experimental validation to guide drug design. ros.edu.plnih.gov |
| Analysis | Overcoming instability and achieving sensitive detection for trace analysis. | Developing robust methods (e.g., advanced chromatography, derivatization) for metabolite profiling and pharmacokinetic studies. cdc.govresearchgate.net |
| Drug Discovery | Balancing efficacy with toxicity (SATR). | Systematic exploration of structure-activity-toxicity relationships to design safer and more effective therapeutic agents. hyphadiscovery.comtpcj.org |
Table 2: Analytical Techniques for Hydrazine Compound Analysis
| Technique | Application/Role | Key Challenges/Considerations |
|---|---|---|
| Spectrophotometry | Quantification of hydrazine derivatives, often after derivatization with a chromogenic agent. nih.govclu-in.org | Potential for interference from colored or turbid samples; may lack specificity compared to chromatographic methods. clu-in.org |
| Gas Chromatography (GC) | Separation and quantification of volatile or derivatized hydrazines. cdc.gov | Requires derivatization for non-volatile compounds; thermal degradation can be an issue. cdc.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation of complex mixtures in biological and environmental samples. cdc.gov | Autoxidation of hydrazines during analysis requires rapid processing or derivatization. cdc.gov |
| Mass Spectrometry (MS/HRMS) | Unequivocal identification and structural elucidation of compounds and their metabolites. nih.gov | Essential for complex metabolite profiling, especially for potential cyclopropyl ring-opening products. hyphadiscovery.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Hydrochloric Acid |
| Panobinostat |
| Entinostat |
| Cisplatin |
| Vorinostat |
| GSK2879552 |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (cyclopropylmethyl)hydrazine?
this compound is synthesized via a multi-step process:
- Step 1 : Cyclopropylmethyl alcohol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) to form a mesylate intermediate.
- Step 2 : The mesylate undergoes nucleophilic substitution with hydrazine to yield (cyclopopropylmethyl)hydrazine.
- Step 3 : Cyclization with pivaloylacetonitrile produces pyrazole intermediates, critical for further functionalization (e.g., CB2 receptor agonists) .
| Synthesis Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| Mesylate Formation | MsCl, Et₃N | Cyclopropylmethyl mesylate |
| Alkylhydrazine Formation | Hydrazine | This compound |
| Cyclization | Pivaloylacetonitrile | 5-Aminopyrazole |
Q. Which analytical techniques are suitable for quantifying (cyclopopropylmethyl)hydrazine and assessing its purity?
- Permanganate Reduction : Hydrazine reduces potassium permanganate, with absorption maxima at 546 nm (molar absorptivity = 2192 L·Mol⁻¹·cm⁻¹). This method is quantitative and validated for hydrazine derivatives .
- Phosphomolybdic Acid (PMA) Derivatization : Forms a colored complex with hydrazines, detectable via spectrophotometry. Requires 0.1 M HCl as a collection medium and PMA solution for derivatization .
| Method | Principle | Detection Wavelength | Molar Absorptivity |
|---|---|---|---|
| Permanganate Reduction | Oxidation-reduction reaction | 546 nm | 2192 L·Mol⁻¹·cm⁻¹ |
| PMA Derivatization | Hydrazine-PMA complex formation | Not specified | N/A |
Advanced Research Questions
Q. How does the cyclopropylmethyl substituent influence catalytic efficiency in hydrazine-catalyzed reactions?
Computational studies on hydrazine-catalyzed ring-opening metathesis reveal that bicyclic hydrazines (e.g., [2.2.2]-systems) with cyclopropylmethyl groups reduce activation barriers in cycloreversion steps. For example, cyclopropylmethyl-substituted hydrazines lower the energy barrier by 5–8 kcal/mol compared to non-substituted analogs, enhancing reaction rates .
Q. What experimental strategies resolve contradictions in bioactivity data among hydrazine derivatives?
- Structural Analysis : Compare substituent effects (e.g., cyclopropylmethyl vs. phenylpropylidene) on receptor binding and selectivity. For CB2 agonists, cyclopropylmethyl groups improve selectivity (SI = 1400) and solubility .
- Pharmacokinetic Profiling : Use liver microsome assays to evaluate metabolic stability. For instance, cyclopropylmethyl derivatives exhibit 85% metabolic stability in human microsomes, reducing variability in in vivo efficacy .
Q. How can hydrazine derivatives be designed for improved metabolic stability?
- Lipophilicity-Solubility Balance : Cyclopropylmethyl groups reduce logP (improving solubility) while maintaining target affinity. For example, compound 22 (logP = 2.1) achieves 50% higher aqueous solubility than non-substituted analogs .
- In Vitro ADME Screening : Prioritize derivatives with <20% degradation in human liver microsomes over 60 minutes. Cyclopropylmethyl-substituted hydrazines show 85% stability under these conditions .
Data Contradiction Analysis
- Example : Discrepancies in reported IC₅₀ values for CB2 agonists may arise from assay conditions (e.g., membrane vs. cell-based assays). Compound 22 shows IC₅₀ = 2.9 nM in membrane assays but 5.1 nM in whole-cell systems due to permeability differences .
- Resolution : Standardize assay protocols (e.g., uniform temperature, buffer composition) and validate with control compounds.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
